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Compound of Interest

Compound Name: Lithium chloride hydrate

Cat. No.: B090770 Get Quote

Technical Support Center: RNA Precipitation
with Lithium Chloride (LiCl)
This guide provides troubleshooting advice and answers to frequently asked questions for

researchers experiencing low RNA yield during precipitation with lithium chloride.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: My RNA yield is very low after LiCl precipitation. What are the most common causes?

Low RNA yield can stem from several factors throughout the protocol. The most critical points

to check are:

Initial RNA Concentration: LiCl precipitation is most efficient with higher concentrations of

RNA. While it can work for concentrations as low as 5 µg/mL, efficiency drops significantly

with very dilute samples.[1] For optimal results, an RNA concentration exceeding 200 µg/mL

is recommended.[2]

Incorrect Final LiCl Concentration: The final concentration of LiCl is crucial for effective RNA

precipitation. The recommended final concentration is between 2.5 M and 3 M.[2][3] Using a

concentration that is too low will result in incomplete precipitation.
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Suboptimal Incubation Temperature and Time: For robust precipitation, it is advisable to

incubate the RNA-LiCl mixture at -20°C for at least 30 minutes.[1][3][4] While precipitation

can occur at room temperature, the colder temperature helps to minimize the activity of any

potential contaminating RNases.[1] In some protocols, an overnight incubation at 4°C is also

effective.[5]

Inefficient Pelleting: The RNA pellet may be loose and easily disturbed. Ensure you are using

an appropriate centrifugation speed and time. Centrifuging at maximum speed in a

microcentrifuge for 10-15 minutes is typically sufficient.[3][4]

Loss of Pellet During Washing: The RNA pellet can be translucent and difficult to see,

leading to accidental aspiration during the washing steps. After centrifugation, carefully

decant or pipette off the supernatant without disturbing the pellet.

Size of RNA: LiCl is less efficient at precipitating very small RNA fragments, such as tRNAs

or RNAs smaller than 100-300 nucleotides.[3][4] If your target RNA is small, consider using

an alternative method like ethanol or isopropanol precipitation.

Q2: I don't see a pellet after centrifugation. What should I do?

A lack of a visible pellet is a common issue, especially with low RNA concentrations.

Don't Panic: The pellet may be present but too small or translucent to see. Proceed with the

protocol, carefully removing the supernatant and adding the 70% ethanol wash. The pellet

may become more visible after the wash.

Use a Co-precipitant: For very low concentrations of RNA, adding an inert co-precipitant like

glycogen can help visualize the pellet and increase recovery.[6]

Re-evaluate Your Starting Material: It's possible the initial RNA content in your sample was

very low.[7] Consider increasing the amount of starting material if possible for future

extractions.

Q3: My RNA quality is poor (low A260/230 ratio) after LiCl precipitation. How can I improve it?

A low A260/230 ratio often indicates contamination with substances like carbohydrates or

residual salts from the extraction process.
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Ensure Complete Removal of Supernatant: After centrifugation, make sure to remove all of

the LiCl-containing supernatant before the ethanol wash.

Perform a Thorough 70% Ethanol Wash: Washing the pellet with ice-cold 70% ethanol is

critical for removing residual LiCl and other salts.[3] You can repeat the wash step if you

suspect significant salt carryover.

Consider the Source of RNA: For plant tissues, co-precipitation of polysaccharides is a

common issue that can affect purity and downstream applications.[8] If this is a concern,

specialized protocols or cleanup kits may be necessary.[7]

Q4: Can LiCl inhibit my downstream applications like reverse transcription?

Yes, residual chloride ions from LiCl can potentially inhibit enzymes like reverse transcriptase

and DNA polymerase.[9] This is why the 70% ethanol wash step is crucial to remove any

remaining salt from the RNA pellet. If you continue to experience inhibition, you may need to

perform an additional ethanol wash or consider re-precipitating your RNA using sodium acetate

and ethanol.

Q5: When is LiCl precipitation a better choice than ethanol or isopropanol precipitation?

LiCl precipitation offers distinct advantages in specific situations:

Selective Precipitation: It selectively precipitates RNA, while leaving behind most DNA,

proteins, and carbohydrates.[1][3][10] This makes it an excellent choice for purifying RNA

from complex mixtures or after in vitro transcription reactions.[1][10]

Removal of Inhibitors: LiCl is effective at removing inhibitors of translation or cDNA synthesis

that may co-purify with RNA using other methods.[10][11]

Removal of Unincorporated NTPs: It efficiently removes unincorporated nucleotides from in

vitro transcription reactions, allowing for more accurate quantification of the resulting RNA by

UV spectroscopy.[1][10]

Quantitative Data Summary
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The following table summarizes the key quantitative parameters for successful RNA

precipitation using lithium chloride.

Parameter Recommended Value Notes

Final LiCl Concentration 2.5 M
Concentrations between 2.0 M

and 3.0 M are effective.[2][3]

RNA Concentration >200 µg/mL (optimal)
Can work for concentrations as

low as 5 µg/mL.[1][2]

Incubation Temperature -20°C
Helps to inactivate potential

RNases.[1][3][4]

Incubation Time 30 minutes to 1 hour

Longer times (e.g., overnight

at 4°C) can also be used.[1][3]

[5]

Centrifugation Speed
Maximum speed in a

microfuge
Typically >12,000 x g.

Centrifugation Time 10 - 15 minutes
Ensures firm pelleting of the

RNA.[3][4]

Ethanol Wash 70% (ice-cold)
Crucial for removing residual

LiCl.[3]

Experimental Protocols
Standard Protocol for RNA Precipitation with LiCl
This protocol is suitable for purifying RNA from aqueous solutions, such as after in vitro

transcription or DNase treatment.

Measure RNA Volume: Determine the starting volume of your RNA solution.

Add LiCl: Add an equal volume of 5 M LiCl solution to your RNA to achieve a final

concentration of 2.5 M.

Mix: Mix the solution thoroughly by vortexing gently or inverting the tube several times.
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Incubate: Chill the solution at -20°C for at least 30 minutes.[3]

Centrifuge: Pellet the RNA by centrifuging at maximum speed in a microcentrifuge for 15

minutes at 4°C.[3]

Remove Supernatant: Carefully decant or pipette off the supernatant, being careful not to

disturb the RNA pellet, which may be translucent.

Wash Pellet: Add 500 µL of ice-cold 70% ethanol to the tube. This step is critical for removing

residual salt.[3]

Centrifuge Again: Centrifuge for 5 minutes at maximum speed at 4°C.

Dry Pellet: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes at room

temperature. Do not over-dry, as this can make the RNA difficult to resuspend.

Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of nuclease-free

water or buffer (e.g., 10 mM Tris, 1 mM EDTA).[3]

Combined LiCl and Isopropanol Protocol for Improved
Yield
Some studies have shown that a combined use of LiCl and isopropanol can significantly

improve RNA yield while still reducing DNA contamination.[11][12]

Add LiCl and Isopropanol: To your aqueous RNA sample, add LiCl to a final concentration of

2.5 M and isopropanol to a final concentration of 40%.[11][12]

Mix and Incubate: Mix thoroughly and incubate as per the standard protocol (e.g., -20°C for

30 minutes).

Proceed with Centrifugation and Washing: Continue with steps 5-10 of the standard protocol.

Visual Troubleshooting Guide
The following workflow provides a logical path for troubleshooting low RNA yield when using

LiCl precipitation.
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Start: Low RNA Yield

Is Initial RNA
Concentration >200 µg/mL?

Is Final LiCl
Concentration ~2.5 M?

Yes Action: Increase starting material
or concentrate sample.

No

Incubation at -20°C
for at least 30 min?

Yes Action: Recalculate and adjust
LiCl volume.

No

Centrifugation at max speed
for 10-15 min?

Yes Action: Ensure proper
temperature and time.

No

Was the pellet
retained during washing?

Yes Action: Increase spin
time or speed.

No

Is target RNA
>300 nucleotides?

Yes Action: Use glycogen.
Handle pellet carefully.

No

Yield Issue Resolved

Yes Action: Use ethanol/isopropanol
precipitation for small RNAs.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for low RNA yield in LiCl precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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